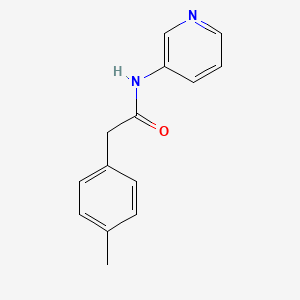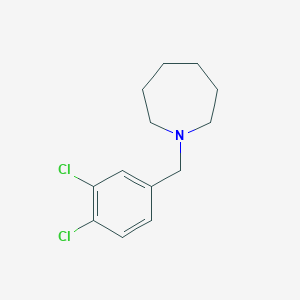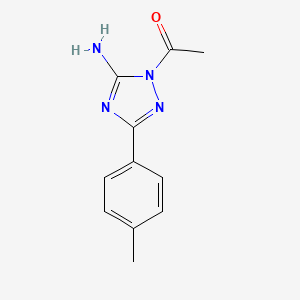
2-(4-methylphenyl)-N-3-pyridinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-N-3-pyridinylacetamide, commonly known as MPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAA is a derivative of acetamide, a class of organic compounds that are commonly used in the pharmaceutical industry. MPAA has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of MPAA is not fully understood, but it is believed to act on a variety of targets in the central nervous system. MPAA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is thought to contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, MPAA has been shown to have a variety of other biochemical and physiological effects. These include anti-inflammatory effects, antioxidant effects, and the ability to modulate the immune system. MPAA has also been shown to have a positive effect on cognitive function, improving memory and learning in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPAA for lab experiments is its relatively low toxicity. MPAA has been shown to have a high therapeutic index, meaning that it has a wide margin of safety between its therapeutic and toxic doses. This makes it a promising candidate for further research. However, one limitation of MPAA is its relatively short half-life, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are many potential future directions for research on MPAA. One area of interest is in the development of new treatments for neurodegenerative diseases. MPAA has been shown to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's and Parkinson's. Another area of interest is in the development of new anti-inflammatory and antioxidant therapies. MPAA has been shown to have these effects and may have potential applications in the treatment of a variety of inflammatory and oxidative stress-related diseases. Finally, there is interest in further understanding the mechanism of action of MPAA and identifying new targets for its therapeutic effects.
Synthesemethoden
The synthesis of MPAA can be achieved through a variety of methods, including the reaction of 4-methylbenzoyl chloride with 3-pyridinylamine in the presence of a base catalyst. Other methods include the reaction of 4-methylbenzoyl chloride with 3-pyridinylmethylamine or the reaction of 4-methylbenzoyl chloride with 3-pyridinylacetonitrile in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
MPAA has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where MPAA has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-4-6-12(7-5-11)9-14(17)16-13-3-2-8-15-10-13/h2-8,10H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYDVHXTTRUCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-N-(pyridin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5765187.png)

![2-[(3-chlorobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B5765205.png)
![N-(4-methylbenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5765208.png)
![1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5765220.png)


